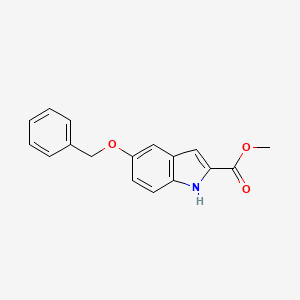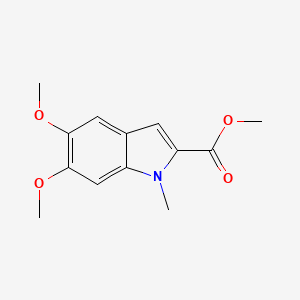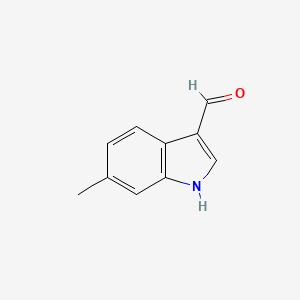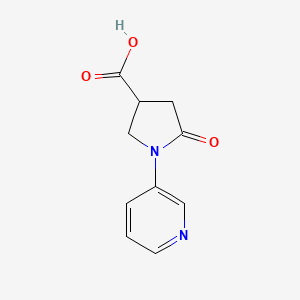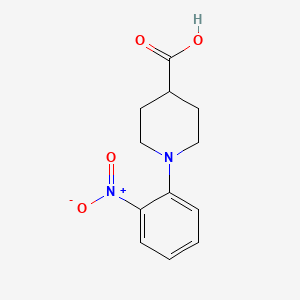
1-(2-Nitrophenyl)piperidin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)piperidine-4-carboxylic acid is a notable compound in organic chemistry, recognized for its unique structure and diverse applications. This compound features a piperidine ring with a carboxylic acid group and a nitro group attached to a phenyl ring, which significantly impacts its chemical behavior and utility . The presence of the nitro group introduces strong electron-withdrawing properties, affecting the compound’s reactivity and interaction with other chemical entities .
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Pharmaceutical Research: It serves as a precursor or intermediate in the synthesis of bioactive molecules.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, facilitating various chemical transformations, including coupling reactions and functionalization processes.
Materials Science: Its functional groups make it a versatile building block in the synthesis of materials with specific properties.
Biological Studies: Researchers use the compound to study the effects of substituents on the reactivity and properties of piperidine derivatives.
Vorbereitungsmethoden
The synthesis of 1-(2-nitrophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, where a nitro group is added to the phenyl ring using reagents like nitric acid and sulfuric acid under controlled conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-Nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . Major products formed from these reactions include amino derivatives and substituted piperidine compounds .
Wirkmechanismus
The mechanism of action of 1-(2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways influenced by its functional groups. The nitro group, being a strong electron-withdrawing group, affects the compound’s reactivity and interaction with biological molecules . In pharmaceutical applications, the compound may act as an intermediate, modifying the biological activity of the final drug molecules .
Vergleich Mit ähnlichen Verbindungen
1-(2-Nitrophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
Isonipecotic Acid:
Piperidine Derivatives: Various piperidine derivatives with different substituents on the ring exhibit diverse biological and chemical properties.
The uniqueness of 1-(2-nitrophenyl)piperidine-4-carboxylic acid lies in the presence of the nitro group, which significantly impacts its chemical behavior and utility in various applications .
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(17)18/h1-4,9H,5-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUXTZKDCWHNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406685 |
Source


|
| Record name | 1-(2-nitrophenyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438192-02-0 |
Source


|
| Record name | 1-(2-nitrophenyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)
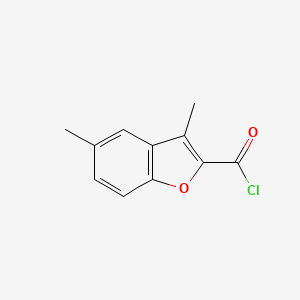
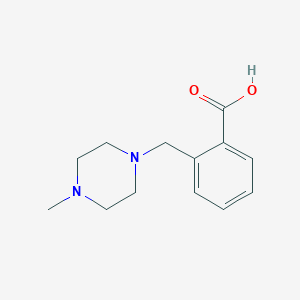
![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)

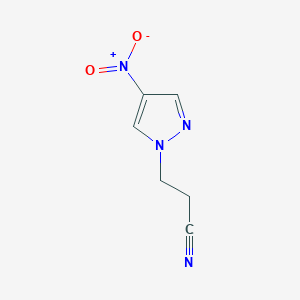
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)
